molecular formula C12H22Cl2O2 B14415842 Chloromethyl 10-chloroundecanoate CAS No. 80418-96-8

Chloromethyl 10-chloroundecanoate

Cat. No.: B14415842
CAS No.: 80418-96-8
M. Wt: 269.20 g/mol
InChI Key: PBAUXMNCDJRVRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 10-chloroundecanoate can be synthesized through the esterification of 10-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 10-chloroundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 10-chloroundecanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chloromethyl groups into molecules.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 10-chloroundecanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 10-chloroundecanoate is unique due to its specific chain length and the presence of both chloromethyl and chloroundecanoate groups. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .

Properties

CAS No.

80418-96-8

Molecular Formula

C12H22Cl2O2

Molecular Weight

269.20 g/mol

IUPAC Name

chloromethyl 10-chloroundecanoate

InChI

InChI=1S/C12H22Cl2O2/c1-11(14)8-6-4-2-3-5-7-9-12(15)16-10-13/h11H,2-10H2,1H3

InChI Key

PBAUXMNCDJRVRG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCC(=O)OCCl)Cl

Origin of Product

United States

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